molecular formula C11H22N2O4S B2668252 2-Methanesulfonylmethyl-piperazine-1-carboxylic acid tert-butyl ester CAS No. 2089381-12-2

2-Methanesulfonylmethyl-piperazine-1-carboxylic acid tert-butyl ester

Cat. No. B2668252
CAS RN: 2089381-12-2
M. Wt: 278.37
InChI Key: BADIXIACPCODFQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of tert-butyl esters, such as 2-Methanesulfonylmethyl-piperazine-1-carboxylic acid tert-butyl ester, involves several steps. One of the classical methods involves mineral acid-catalyzed addition of isobutene to amino acids . Another method involves the use of anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate .


Molecular Structure Analysis

The molecular formula of this compound is C11H22N2O4S . Its molecular weight is 278.36838 .


Chemical Reactions Analysis

The chemical reactions involving this compound are complex. For instance, tert-butyl esters can be converted to aldehydes using lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)3), a weaker reducing agent than lithium aluminum hydride .

Scientific Research Applications

Sulfenic Acids in the Gas Phase

A study by Lacombe et al. (1996) delves into the thermolysis of methyl methanethiosulfinate and methyl tert-butyl sulfoxide, providing insights into the generation of methanesulfenic acid from these compounds. This research highlights the stability and thermal behavior of methanesulfenic acid in the gas phase, offering a foundation for understanding the chemical properties and reactivity of sulfenic acids, which could relate to the derivatives of 2-Methanesulfonylmethyl-piperazine-1-carboxylic acid tert-butyl ester in specific conditions (Lacombe et al., 1996).

One-Pot Synthesis of Benzoxazoles

In a study by Kumar et al. (2008), methanesulfonic acid catalyzes the synthesis of 2-substituted benzoxazoles from carboxylic acids. This research demonstrates the versatility of methanesulfonic acid in facilitating the one-pot synthesis of benzoxazoles, providing a method that could be applicable in the synthesis or modification of this compound derivatives for specific scientific applications (Kumar et al., 2008).

Sulfomethylation of Macrocycles

Research by Van Westrenen and Sherry (1992) explores the sulfomethylation of piperazine and various polyazamacrocycles. This study offers a novel route to introducing methanesulfonate groups into these structures, potentially enhancing their chelating properties. The findings could be relevant for modifying this compound to enhance its application in chelation therapy or as a building block in the synthesis of complex molecules (Van Westrenen & Sherry, 1992).

Circular Dichroism Spectra of Polyamides

Montaudo and Overberger (1973) investigated the impact of methanesulfonic acid on the circular dichroism (CD) spectra of certain polyamides, providing an empirical analysis of how strong acids influence the optical and conformational properties of these materials. This study might offer insights into how derivatives of this compound interact with strong acids, influencing their structural and optical characteristics (Montaudo & Overberger, 1973).

Esterification Catalysis

Jiang (2005) discusses the use of copper methanesulfonate as a catalyst in the esterification of carboxylic acids, highlighting an efficient method for the synthesis of esters. This study may provide a basis for understanding how methanesulfonic acid derivatives, like this compound, could be utilized or synthesized using similar catalytic processes (Jiang, 2005).

Mechanism of Action

The mechanism of action of 2-Methanesulfonylmethyl-piperazine-1-carboxylic acid tert-butyl ester involves several steps. For instance, in the Boc deprotection mechanism, the tert-butyl carbamate becomes protonated, and the loss of the tert-butyl cation results in a carbamic acid .

Safety and Hazards

According to the safety data sheet, 2-Methanesulfonylmethyl-piperazine-1-carboxylic acid tert-butyl ester may be harmful if swallowed and causes eye irritation . It is recommended to use personal protective equipment and avoid breathing vapors, mist, or gas .

properties

IUPAC Name

tert-butyl 2-(methylsulfonylmethyl)piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O4S/c1-11(2,3)17-10(14)13-6-5-12-7-9(13)8-18(4,15)16/h9,12H,5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BADIXIACPCODFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNCC1CS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2089381-12-2
Record name tert-butyl 2-(methanesulfonylmethyl)piperazine-1-carboxylate
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